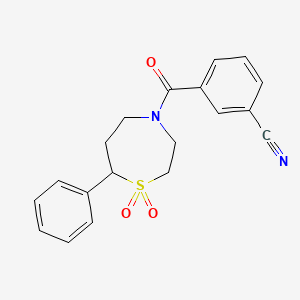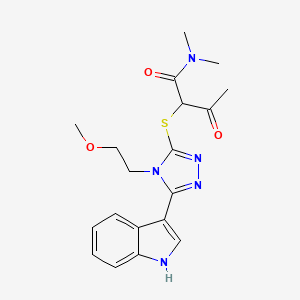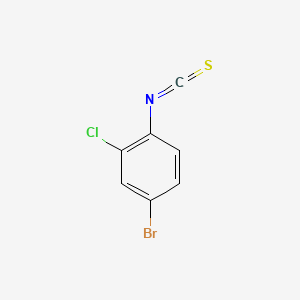![molecular formula C22H25N5O4 B2507852 3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896074-62-7](/img/structure/B2507852.png)
3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
The compound this compound is a derivative of the imidazo[2,1-f]purine class. This class of compounds is known for its potential biological activities, which include antidepressant and anxiolytic effects. The structure of the compound suggests that it may interact with various biological targets, such as serotonin receptors, due to the presence of the imidazo[2,1-f]purine core, which is a known pharmacophore for such activities .
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives typically involves the formation of the imidazole ring followed by its fusion with a purine moiety. For example, the synthesis of 6-(substituted-imidazol-1-yl)purines, which are structurally related to the compound , can be achieved by treating dichloropurine with imidazole and subsequent reactions . Another related synthesis pathway involves intramolecular alkylation of purine diones, which could potentially be adapted to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the fusion of an imidazole ring to a purine scaffold. X-ray crystallography of similar compounds has shown that the purine and appended rings can adopt coplanar or twisted conformations, which can influence the compound's biological activity by affecting its interaction with biological targets . The presence of substituents, such as the 3,4-dimethoxyphenethyl group, can further influence the molecular conformation and, consequently, the pharmacological profile.
Chemical Reactions Analysis
Imidazo[2,1-f]purine derivatives can undergo various chemical reactions, including regiospecific alkylation and glycosylation, which can be used to introduce different substituents and modify the compound's biological activity . The allyl group in the compound suggests that it may also participate in reactions such as the Tsuji-Trost allylation, providing a route for further structural diversification.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic profile. These properties can be assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The substituents on the imidazo[2,1-f]purine core, such as the dimethoxyphenethyl and methyl groups, will influence these properties and, therefore, the compound's bioavailability and efficacy.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
- A study by Zagórska et al. (2009) synthesized a series of derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione, including compounds that were potent 5-HT1A receptor ligands. Preclinical studies showed anxiolytic-like and antidepressant-like activity in mice models.
Structure-Activity Relationships and Molecular Studies
- Zagórska et al. (2015) reported on the synthesis and testing of novel arylpiperazinylalkyl purine-2,4-diones for their affinity towards serotonin and dopaminergic receptors. Selected derivatives exhibited potential as antidepressants and anxiolytics.
Receptor Affinity and Phosphodiesterases Activity
- In another study by Zagórska et al. (2016), derivatives of imidazo- and pyrimidino[2,1-f]purines were synthesized and evaluated for their receptor activity and inhibitory potencies for phosphodiesterases. This led to identifying promising structures for further research.
Antidepressant and Anxiolytic Potential
- Zagórska et al. (2016) also synthesized 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, identifying compounds with potential antidepressant and anxiolytic applications.
Novel Purine Derivatives and Receptor Antagonists
- Research by Baraldi et al. (2005) and Baraldi et al. (2008) focused on the synthesis of purine derivatives as potent and selective A3 adenosine receptor antagonists.
Antidepressant-like Activity and Safety Profile
- A study by Partyka et al. (2020) evaluated the antidepressant-like activity and safety profile of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives, finding potential antidepressant properties with favorable safety profiles.
Propiedades
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-6-10-26-20(28)18-19(24(3)22(26)29)23-21-25(14(2)13-27(18)21)11-9-15-7-8-16(30-4)17(12-15)31-5/h6-8,12-13H,1,9-11H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIPVHDYUKFPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2507771.png)
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)
![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)



![3-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2507780.png)
![1-methyl-5-[(2-methyl-1H-imidazol-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2507781.png)

![7-tert-butyl-2-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507783.png)
![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

